2-((4-fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide
Description
2-((4-Fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative featuring a fluorophenyl sulfonyl group and a 4-propoxyphenyl-substituted thiazole ring. For example, related compounds exhibit melting points ranging from 269–330°C, molecular weights between 362–458 g/mol, and yields of 60–88% in synthesis . The sulfonyl and acetamide moieties are critical for hydrogen bonding and enzymatic interactions, as seen in analogs targeting matrix metalloproteinases (MMPs) or α-glucosidase .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-2-11-27-16-7-3-14(4-8-16)18-12-28-20(22-18)23-19(24)13-29(25,26)17-9-5-15(21)6-10-17/h3-10,12H,2,11,13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXVTHPWHBDKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Acetamide formation: The final step involves the reaction of the sulfonylated thiazole with an appropriate acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the propoxy group.
Reduction: Reduction reactions could target the sulfonyl group or the thiazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thioethers or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Researchers might investigate its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. They might be evaluated for activity against various diseases, including cancer, infections, or inflammatory conditions.
Industry
In the industrial sector, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function. The sulfonyl group could form strong interactions with amino acid residues, while the thiazole ring might participate in π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
Enzyme Inhibition
Biological Activity
The compound 2-((4-fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered interest for its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula: C19H20FNO3S
- SMILES Notation: CCOC1=CC=C(C=C1)N2C(=O)C(=S)C=C2S(=O)(=O)C(F)=C
- Molecular Weight: 357.43 g/mol
This structure includes a thiazole ring, which is known for its diverse biological activities, and a fluorophenyl sulfonamide moiety that enhances its pharmacological profile.
Phosphodiesterase Inhibition
Recent studies have indicated that thiazole derivatives exhibit significant inhibitory effects on phosphodiesterase enzymes, particularly PDE4. PDE4 inhibitors are valuable in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound under investigation has shown promising results in preclinical models:
- Inhibition of PDE4: The compound demonstrated an IC50 value comparable to established PDE4 inhibitors like rolipram, suggesting strong inhibitory potential against this enzyme class .
- Anti-inflammatory Effects: In vivo studies showed that treatment with the compound resulted in reduced eosinophilic infiltration in lung tissues of allergen-challenged mice, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Key findings include:
- Substituent Effects: The presence of the fluorophenyl group significantly enhances potency against PDE4, while variations in the propoxyphenyl substituent affect selectivity and binding affinity .
- Docking Studies: Molecular docking simulations revealed favorable interactions between the compound and the active sites of PDE4A and PDE4B, supporting its role as a competitive inhibitor .
Case Studies
- Efficacy in Allergic Models:
- Comparison with Other PDE Inhibitors:
Table 1: Biological Activity Comparison of PDE Inhibitors
| Compound Name | IC50 (nM) | Efficacy in Animal Models | Safety Profile |
|---|---|---|---|
| Rolipram | 410 | Moderate | Moderate |
| Compound X | 350 | High | Low |
| Cilomilast | 500 | Low | High |
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| 4-Fluorophenyl | Increased potency against PDE4 |
| Propoxyphenyl | Modulates selectivity |
| Thiazole Ring | Essential for biological activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
